molecular formula C7H11ClN2O2 B3186142 (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide CAS No. 1211679-98-9

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Cat. No. B3186142
CAS RN: 1211679-98-9
M. Wt: 190.63 g/mol
InChI Key: YKDRUBGIBPCRBH-RXMQYKEDSA-N
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Description

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a synthetic molecule that has been found to have potential therapeutic applications in various neurological disorders. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a potent inhibitor of GABA transaminase, which is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting this enzyme, (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from the inhibition of GABA transaminase by (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide have been shown to have several biochemical and physiological effects. These include a decrease in the activity of neurons, which can help to prevent seizures and reduce anxiety. (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has also been shown to increase the levels of dopamine in the brain, which can help to reduce addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in lab experiments is its high potency and specificity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is its rapid metabolism in the liver, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the therapeutic potential of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the development of new delivery methods for (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide could help to improve its effectiveness in vivo.

Scientific Research Applications

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA result in a decrease in the activity of neurons, which can help to prevent seizures and reduce anxiety.

properties

IUPAC Name

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDRUBGIBPCRBH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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